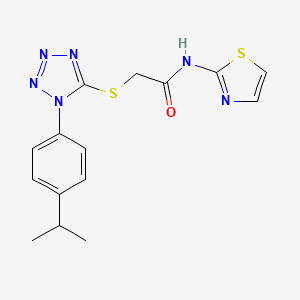

2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6OS2/c1-10(2)11-3-5-12(6-4-11)21-15(18-19-20-21)24-9-13(22)17-14-16-7-8-23-14/h3-8,10H,9H2,1-2H3,(H,16,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGRZGPVNWREQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to form the thioether linkage.

Acetamide Formation: The final step involves the reaction of the thioether with a thiazole derivative under suitable conditions to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

Reduction: Reduction reactions can occur at the nitro groups if present in the precursor molecules.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can lead to the formation of sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a potential candidate for drug development and other biomedical applications.

Medicine

In medicinal chemistry, the compound’s structure suggests it could interact with biological targets such as enzymes or receptors. This interaction could be exploited to develop new therapeutic agents.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide would depend on its specific application. For example, if used as a drug, it might inhibit a particular enzyme or receptor by binding to its active site. The tetrazole and thiazole rings could play a crucial role in this binding due to their electronic properties and ability to form hydrogen bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Biological Activity

2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including a tetrazole ring and a thiazole moiety, which may contribute to its interactions with biological targets.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes and receptors. The tetrazole and thiazole rings are known to mimic certain biological molecules, allowing for potential binding to active sites on proteins, which can modulate their activity.

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : Some tetrazole derivatives have shown significant antibacterial properties. For instance, studies have indicated that modifications in the tetrazole structure could enhance efficacy against specific bacterial strains .

- Anti-inflammatory Effects : Compounds containing thiazole rings are often explored for their anti-inflammatory properties. Inhibiting inflammatory pathways can be crucial for treating conditions such as arthritis and other inflammatory diseases.

- Enzyme Inhibition : The compound may also inhibit specific enzymes involved in metabolic processes. For example, tetrazole derivatives have been studied for their ability to inhibit 11β-hydroxysteroid dehydrogenase (11β-HSD), which plays a role in glucocorticoid metabolism .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

- Antimicrobial Activity : A study demonstrated that thiazole derivatives exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria, with some compounds showing minimum inhibitory concentrations (MICs) in the low micromolar range .

- Enzyme Inhibition : Research focusing on 11β-HSD inhibitors found that certain thiazole derivatives displayed selective inhibition profiles, suggesting potential applications in cancer therapy by modulating cortisol levels in tumor environments .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of tetrazole and thiazole derivatives have revealed that specific substitutions on these rings can significantly affect their biological activity, leading to enhanced potency or selectivity against targeted enzymes .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide?

- Methodological Answer : Synthesis typically involves coupling reactions under reflux conditions with polar aprotic solvents (e.g., DMF or acetonitrile) and catalysts like triethylamine or potassium carbonate. For example, tetrazole-thiol intermediates can react with thiazole-acetamide derivatives via nucleophilic substitution. Key parameters include temperature control (70–90°C), reaction time (8–12 hours), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How is the purity and structural integrity of the compound verified post-synthesis?

- Methodological Answer :

- Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

- Spectroscopy :

- IR : Confirms functional groups (e.g., C=S stretch at ~650 cm⁻¹, tetrazole ring absorption at ~1450 cm⁻¹) .

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., isopropylphenyl protons at δ 1.2–1.4 ppm, thiazole protons at δ 7.3–8.1 ppm) .

- Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages (e.g., ±0.3% deviation) .

Q. What initial biological assays are recommended for evaluating its activity?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays for COX-2 or EGFR kinase inhibition, using reference inhibitors (e.g., celecoxib) .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound with target enzymes?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger simulate interactions with active sites (e.g., COX-2 or bacterial FabH). Key parameters include grid box size (20 ų) and Lamarckian genetic algorithms .

- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 50–100 ns trajectories, analyzing RMSD and binding free energy (MM-PBSA) .

Q. How can researchers resolve discrepancies in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., ciprofloxacin for antimicrobial tests) and ensure consistent cell passage numbers .

- Structural Confirmation : Re-analyze batches via HPLC-MS to rule out impurities or degradation products .

- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhancing activity) using analogs from related studies .

Q. What strategies improve aqueous solubility without compromising bioactivity?

- Methodological Answer :

- Prodrug Design : Introduce phosphate or PEGylated groups at the acetamide moiety .

- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays .

- Crystallization Optimization : Recrystallize from ethanol/water (7:3 v/v) to enhance polymorph stability .

Q. How can reaction byproducts be systematically identified and minimized?

- Methodological Answer :

- LC-MS Analysis : Detect side products (e.g., disulfide dimers from thiol oxidation) using reverse-phase columns .

- Reaction Optimization : Reduce excess thiol reagents (<1.2 equiv) and add antioxidants (e.g., BHT) to suppress disulfide formation .

Q. What are best practices for scaling up synthesis while maintaining yield and purity?

- Methodological Answer :

- Process Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring .

- Separation Technologies : Use centrifugal partition chromatography (CPC) for large-scale purification, achieving >95% purity .

- Solvent Recovery : Distill and reuse DMF or acetonitrile via fractional distillation to reduce costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.